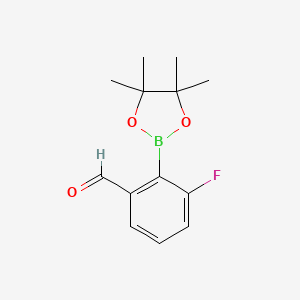

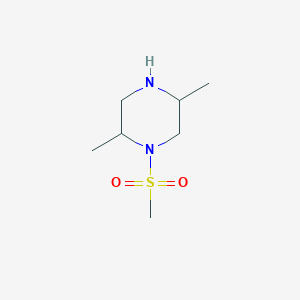

3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound that is part of the organoboron class of compounds . It is used in research and development, and it is often used in the synthesis of other compounds .

Synthesis Analysis

The compound can be obtained through a series of substitution reactions . The synthesis involves the use of tetrakis (triphenylphosphine) palladium (0) and cesium fluoride . The reaction conditions include reflux and an inert atmosphere .Molecular Structure Analysis

The molecular structure of the compound has been confirmed by various methods including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structure optimized by density functional theory (DFT) is consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis

The compound is involved in several chemical reactions. It is used as an intermediate in the synthesis of other compounds . The reactions involve the use of tetrakis (triphenylphosphine) palladium (0), cesium fluoride, and other reagents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.08 g/mol . It is stable to water and air . The compound is part of the organoboron class of compounds, which are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .Scientific Research Applications

Synthesis of Boric Acid Ester Intermediates

This compound is used in the synthesis of boric acid ester intermediates with benzene rings . These intermediates are obtained by a three-step substitution reaction .

Crystal Structure and DFT Study

The compound is subjected to crystallographic and conformational analyses using X-ray diffraction . The molecular structures are further calculated using density functional theory (DFT), which are compared with the X-ray diffraction value .

Physicochemical Properties Investigation

The molecular electrostatic potential and frontier molecular orbitals of the compound are investigated by DFT, revealing some physicochemical properties of the compounds .

Boron Neutron Capture Therapy

Boric acid compounds, like this one, have been widely used in boron neutron capture therapy . This is a form of cancer treatment that selectively destroys cancer cells without harming surrounding healthy tissue .

Drug Transport Polymers

These compounds are used in the creation of feedback control drug transport polymers in cancer treatment . These polymers can control the release of drugs, improving the efficiency of treatment .

Enzyme Inhibitors

Boric acid compounds are often used as enzyme inhibitors . They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .

Preparation of Chemical Intermediates

In the chemical industry, this compound is commonly used in the preparation of various chemical intermediates .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTFDSPZMQOKIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2682934.png)

![1-(3,4-difluorophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2682937.png)

![3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2682941.png)

![Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate](/img/structure/B2682943.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682946.png)

![N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2682947.png)

![11-Methyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol](/img/structure/B2682949.png)

![4,7-dibromo-1H-benzo[d]imidazole](/img/structure/B2682952.png)

![3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-methoxyphenyl)propanamide](/img/structure/B2682953.png)